3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cofactor for Phenylalanine Hydroxylase
Pyrimidines, such as tetrahydropyrimidin-2(1H)-one, can act as cofactors for enzymes like phenylalanine hydroxylase. This enzyme plays a crucial role in amino acid metabolism. Substituted pyrimidines have been shown to possess similar Km values and stoichiometry of tyrosine generation compared to their corresponding pteridine analogs, although with lower rates. This finding underscores the potential of pyrimidines in probing the binding forces and mechanism of these hydroxylases (Bailey & Ayling, 1978).
Antioxidant Abilities
Research indicates that the incorporation of phenyl and ferrocenyl groups in dihydropyrimidin-2(1H)-one compounds enhances their antioxidant abilities. These abilities were specifically evaluated against radical-induced oxidation of DNA. The study found that the antioxidant capacities of these compounds were influenced by the presence of ferrocenyl groups, CS bonds, and phenolic hydroxyl groups (Wang & Liu, 2014).
Anticancer Activities
Dihydropyrimidin-2(1H)-one compounds have been extensively studied for their biological activities, including anticancer properties. A study on these compounds revealed that the introduction of an aryl chain and specific electron-donating groups significantly contributed to their anti-proliferative potency. This suggests their potential as lead compounds for novel anti-tumor drugs (Liu et al., 2019).
Other Biological Activities
Further studies on derivatives of tetrahydropyrimidin-2(1H)-one have revealed various biological activities, including anti-inflammatory, CNS depressant, and antimicrobial properties. This indicates the wide range of potential applications of these compounds in medical and biological research (Ashalatha et al., 2007).
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]-1,3-diazinan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-8-9-3-1-4-10(7-9)14-6-2-5-13-11(14)15;/h1,3-4,7H,2,5-6,8,12H2,(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHMVAFDHSHCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.